2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid

Description

BenchChem offers high-quality 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

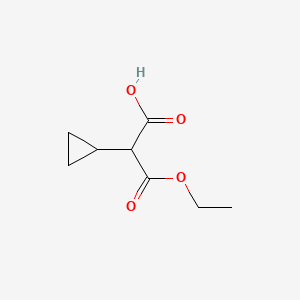

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-3-ethoxy-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-12-8(11)6(7(9)10)5-3-4-5/h5-6H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLFUWGBXTWTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid molecular weight and formula

The following technical guide details the molecular characteristics, synthetic utility, and pharmaceutical applications of 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid (also known as Monoethyl 2-cyclopropylmalonate ).

A Critical Synthon for Cyclopropyl-Functionalized Heterocycles and Kinase Inhibitors[1]

Executive Summary

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid (CAS: 1379209-69-4) is a specialized mono-ester derivative of malonic acid featuring a cyclopropyl substituent at the

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound represents a "desymmetrized" malonate, possessing one free carboxylic acid (for activation/decarboxylation) and one ethyl ester (for protection/cyclization).[1]

Table 1: Molecular Specifications

| Property | Data |

| IUPAC Name | 3-Ethoxy-3-oxo-2-cyclopropylpropanoic acid |

| Common Synonyms | Monoethyl 2-cyclopropylmalonate; Ethyl hydrogen 2-cyclopropylmalonate |

| CAS Registry Number | 1379209-69-4 |

| Molecular Formula | |

| Molecular Weight | 172.18 g/mol |

| Structure | |

| Physical State | Viscous liquid or low-melting solid (derivative dependent) |

| Predicted pKa | ~3.5 (Carboxylic acid) |

| Predicted LogP | ~0.8 – 1.2 |

| Solubility | Soluble in polar organic solvents (DCM, THF, EtOAc); Miscible with alcohols.[1] |

Strategic Synthesis & Production

The synthesis of 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid is typically achieved through the controlled partial hydrolysis of its diester precursor.[1] This process requires precise pH control to prevent decarboxylation or full hydrolysis to the diacid.

3.1 Synthesis Workflow (DOT Diagram)

The following diagram outlines the synthesis of the target molecule from commodity chemicals and its downstream transformation into pharmaceutical intermediates.

Figure 1: Synthetic pathway from diethyl malonate to cyclopropyl-containing pharmaceutical targets.[1]

3.2 Experimental Protocol: Partial Hydrolysis

Objective: Selective mono-hydrolysis of Diethyl 2-cyclopropylmalonate.

-

Reagents: Diethyl 2-cyclopropylmalonate (1.0 eq), Potassium Hydroxide (1.0 eq), Ethanol (absolute).

-

Setup: Dissolve the diester in Ethanol (5 mL/mmol) and cool to 0°C in an ice bath.

-

Addition: Add a solution of KOH in Ethanol dropwise over 1 hour. Note: Slow addition is critical to minimize di-acid formation.[1]

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Dissolve the residue in water. Wash with diethyl ether (to remove unreacted diester).

-

Acidify the aqueous layer to pH 2-3 with 1N HCl.[1]

-

Extract with Ethyl Acetate (3x). Dry over

and concentrate.

-

-

Yield: Typically 85-95% as a colorless oil.[1]

Mechanistic Utility in Drug Design

The core value of 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid lies in its ability to act as a nucleophilic acylating agent that brings a cyclopropyl group along for the ride.[1]

4.1 The Magnesium Enolate Pathway (Masamune-Claisen)

This molecule is the ideal substrate for generating magnesium malonates.[1] Unlike lithium enolates, magnesium enolates are "soft" nucleophiles that react cleanly with acid chlorides without competing O-acylation.[1]

-

Mechanism:

4.2 Heterocycle Formation

The resulting

-

Pyrazoles: Reaction with hydrazines.

-

Pyrimidines/Barbiturates: Reaction with urea or amidines.

-

Naphthyridinones: Cyclization in complex kinase inhibitor scaffolds.

Applications: Kinase Inhibitors

Recent patent literature highlights the utility of this synthon in the development of oncology drugs.

-

PLK4 Inhibitors: Polo-like kinase 4 (PLK4) regulators are critical for cell division.[1] Inhibitors often require specific steric bulk to fit the ATP-binding pocket.[1] The cyclopropyl group provided by this synthon offers a rigid, lipophilic motif that fills hydrophobic pockets without the metabolic liability of an isopropyl or tert-butyl group.[1]

-

Reference: Patent WO2023159307A1 describes the use of cyclopropylmalonates in synthesizing PLK4 inhibitor intermediates [1].

-

-

Naphthyridinone Scaffolds: In the synthesis of protein kinase inhibitors, the mono-ethyl ester is used to construct the bicyclic core, where the cyclopropyl group modulates the solubility and bioavailability of the final drug candidate [2].[1]

Handling & Safety

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Storage: Moisture sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Stability: Prone to thermal decarboxylation if heated above 50°C in acidic media.

References

-

Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof. World Intellectual Property Organization, WO2023159307A1.[1] Available at: [1]

-

Naphthyridinone and pyridylpyrimidinone protein kinase inhibitors. China National Intellectual Property Administration, CN112771042A. Available at: [1]

-

2-cyclopropyl-3-ethoxy-3-oxopropanoic acid Product Detail. Sigma-Aldrich. Available at: [1]

-

Malonic Ester Synthesis. Master Organic Chemistry. Available at:

Sources

Introduction: The Cyclopropyl Group as a Unique Modulator of Molecular Properties

An In-Depth Technical Guide to the Stability of Cyclopropyl-Substituted Malonic Acid Monoesters

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the cyclopropyl group stands out as a versatile substituent capable of profoundly influencing a molecule's physicochemical and pharmacological profile.[1] Its compact, rigid structure, and highly strained carbon-carbon bonds impart unusual electronic characteristics, often described as having partial double-bond character.[1][2] This guide provides a comprehensive technical overview of the stability of a specific, yet important, class of compounds: cyclopropyl-substituted malonic acid monoesters. Understanding the stability of these molecules is critical for their synthesis, purification, storage, and application in various research and development contexts.

The cyclopropyl group exhibits a fascinating electronic duality. It functions as an inductive electron-withdrawing group while also acting as a potent resonance electron-donating group, particularly when adjacent to an electron-deficient center.[1] This unique electronic nature, a consequence of the high p-character of its C-C bonds, has significant implications for the stability of neighboring functional groups, including esters and carboxylic acids.[3]

This guide will delve into the synthesis, hydrolytic stability, and decarboxylation propensity of cyclopropyl-substituted malonic acid monoesters. We will explore the mechanistic underpinnings of their stability, provide detailed experimental protocols for their synthesis and analysis, and present data in a clear, comparative format.

Synthesis of Cyclopropyl-Substituted Malonic Acid Monoesters

The synthesis of cyclopropyl-substituted malonic acid monoesters typically follows the well-established malonic ester synthesis pathway, which involves the alkylation of a malonic ester followed by partial hydrolysis.[4][5] A common starting material is a dialkyl malonate, such as diethyl malonate.

The overall synthetic scheme can be visualized as a multi-step process:

Caption: A generalized workflow for the synthesis of a cyclopropyl-substituted malonic acid monoester.

Experimental Protocol: Synthesis of Ethyl 2-Carboxycyclopropanecarboxylate

This protocol describes the synthesis of a representative cyclopropyl-substituted malonic acid monoester.

Step 1: Formation of Diethyl Cyclopropane-1,1-dicarboxylate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at room temperature.

-

Add 1-bromo-2-chloroethane dropwise to the resulting solution.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the mixture, filter off the sodium salts, and remove the ethanol under reduced pressure.

-

Purify the resulting diethyl cyclopropane-1,1-dicarboxylate by vacuum distillation.

Step 2: Mono-saponification

-

Dissolve the purified diethyl cyclopropane-1,1-dicarboxylate in ethanol.

-

Add one equivalent of a solution of potassium hydroxide in ethanol dropwise at 0°C.

-

Allow the reaction to stir at room temperature overnight.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted diester.

-

Acidify the aqueous layer with cold dilute hydrochloric acid to a pH of ~2.

-

Extract the product, ethyl 2-carboxycyclopropanecarboxylate, with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Stability of Cyclopropyl-Substituted Malonic Acid Monoesters

The stability of these monoesters is primarily governed by two competing degradation pathways: hydrolysis of the ester and decarboxylation of the carboxylic acid.

Hydrolytic Stability

Contrary to what might be expected from the high ring strain, esters of cyclopropanecarboxylic acid demonstrate a significant increase in stability under both acid- and base-catalyzed hydrolytic conditions.[2][6] For instance, a cyclopropane analogue of valacyclovir has a half-life of over 300 hours at 40°C and pH 6, whereas valacyclovir's half-life is 69.7 hours under the same conditions.[6]

This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[2][6] The "bent" bonds of the cyclopropane ring can overlap with the π-system of the ester's carbonyl group, stabilizing the ground state of the ester and thus increasing the activation energy for hydrolysis.

Caption: Enhanced hydrolytic stability due to ground-state stabilization of the cyclopropyl ester.

Decarboxylative Stability

The decarboxylation of malonic acids and their monoesters is a well-known reaction that typically proceeds upon heating.[4] The stability of the carboxylic acid moiety in a cyclopropyl-substituted malonic acid monoester is highly dependent on the pH of the solution.

The decarboxylation of substituted malonic acids is significantly faster for the fully protonated (unionized) acid compared to its mono-anion, and the di-anion is generally unreactive towards decarboxylation.[7] This is because the reaction proceeds through a cyclic intermediate involving the carboxylic acid proton.

Caption: Mechanism of decarboxylation for a substituted malonic acid monoester.

The electron-withdrawing inductive effect of the cyclopropyl group may slightly increase the rate of decarboxylation compared to an alkyl-substituted malonic acid monoester, but this effect is generally less pronounced than the stabilization it imparts against hydrolysis. Therefore, under neutral or basic conditions where the carboxylic acid exists as its carboxylate salt, the molecule is expected to be quite stable. Under acidic conditions and with heating, decarboxylation will be the primary degradation pathway.

Quantitative Stability Data

| Compound Class | Hydrolytic Stability (Relative) | Decarboxylative Stability (Relative, Acidic Conditions) | Key Influencing Factor |

| Cyclopropyl-Substituted Malonic Acid Monoester | High | Moderate | Hyperconjugative stabilization of the ester.[2][6] |

| Isopropyl-Substituted Malonic Acid Monoester | Moderate | Moderate | Standard alkyl group electronic and steric effects. |

| Phenyl-Substituted Malonic Acid Monoester | Low | Low | Resonance stabilization of the decarboxylation transition state. |

Analytical Characterization

The synthesis and stability of cyclopropyl-substituted malonic acid monoesters can be monitored and confirmed using standard analytical techniques.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The presence of the ester and carboxylic acid functional groups can be confirmed by their characteristic carbonyl (C=O) stretching frequencies. The ester carbonyl typically appears around 1735-1750 cm⁻¹, while the carboxylic acid carbonyl is found around 1700-1725 cm⁻¹. A broad O-H stretch from the carboxylic acid will also be present from approximately 2500-3300 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the cyclopropyl ring will appear as complex multiplets in the upfield region (typically 0.5-1.5 ppm). The α-proton will be a singlet or multiplet depending on adjacent stereocenters. The protons of the ester alkyl group will have characteristic shifts (e.g., a quartet around 4.2 ppm and a triplet around 1.3 ppm for an ethyl ester). The acidic proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm).[9]

-

¹³C NMR: The carbonyl carbons of the ester and carboxylic acid will appear in the range of 160-180 δ. The carbons of the cyclopropyl ring will be in the upfield region.[10]

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for monitoring the progress of the synthesis and for stability studies. A reversed-phase column with a buffered mobile phase can be used to separate the starting materials, intermediates, and final product. By monitoring the disappearance of the monoester and the appearance of degradation products (the dicarboxylic acid from hydrolysis or the cyclopropyl acetic acid ester from decarboxylation) over time, the rates of these processes can be quantified.

Experimental Protocol: Stability Analysis by HPLC

-

Prepare stock solutions of the cyclopropyl-substituted malonic acid monoester in an appropriate solvent (e.g., acetonitrile).

-

Prepare buffered aqueous solutions at various pH values (e.g., pH 2, pH 7, pH 10).

-

Initiate the stability study by adding a small aliquot of the stock solution to each buffered solution at a constant temperature (e.g., 40°C).

-

At predetermined time points, withdraw an aliquot from each solution, quench any reaction if necessary (e.g., by neutralization or dilution in the mobile phase), and inject it into the HPLC system.

-

Monitor the peak area of the parent compound and any degradation products.

-

Plot the natural logarithm of the parent compound concentration versus time to determine the pseudo-first-order rate constant for degradation at each pH.

Conclusion

Cyclopropyl-substituted malonic acid monoesters are a class of compounds with unique stability characteristics directly attributable to the electronic properties of the cyclopropyl group. They exhibit enhanced stability against hydrolysis compared to other alkyl-substituted esters due to hyperconjugative stabilization of the ester ground state.[2][6] Their primary route of degradation, particularly under acidic conditions and upon heating, is decarboxylation. A thorough understanding of these stability profiles, coupled with robust synthetic and analytical methodologies, is essential for the successful application of these valuable building blocks in research and development.

References

-

Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF - ResearchGate. (URL: [Link])

-

Cyclopropyl group - Wikipedia. (URL: [Link])

-

Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Org Lett. 2008 Feb 7;10(3):509-11. (URL: [Link])

-

Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa nepis. (URL: [Link])

-

Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O - Portal AmeliCA. (URL: [Link])

-

Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC. (URL: [Link])

-

How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. (URL: [Link])

-

Chemical evolution studies: the radiolysis and thermal decomposition of malonic acid. (URL: [Link])

-

The Chemistry of Cyclopropanols. I. The Hydrolysis of Cyclopropyl Acetate and the Synthesis of Cyclopropanol | Journal of the American Chemical Society. (URL: [Link])

-

Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (URL: [Link])

-

21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (URL: [Link])

-

Malonic Ester Synthesis Reaction Mechanism - YouTube. (URL: [Link])

-

The kinetics of the decarboxylation of malonic acid in normal alkanols - Clark - 1974 - International Journal of Chemical Kinetics - Wiley Online Library. (URL: [Link])

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC. (URL: [Link])

-

Spectroscopy of Hydrothermal Reactions 15. The pH and Counterion Effects on the Decarboxylation Kinetics of the Malonate System - ResearchGate. (URL: [Link])

-

Rates of hydrolysis reaction for amides and esters Organic Chemistry Help Tutorial. (URL: [Link])

-

Malonic ester synthesis - Wikipedia. (URL: [Link])

-

Kinetics of Decarboxylation of Ethylmalonic Acid: A Hundredfold Reactivity of the Acid Molecule over its Mono-anion | Asian Journal of Chemistry. (URL: [Link])

-

Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PubMed. (URL: [Link])

-

Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure. (URL: [Link])

-

FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4. (URL: [Link])

-

Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione - Acta Chimica Slovaca. (URL: [Link])

-

Malonic Ester Synthesis - Chemistry Steps. (URL: [Link])

-

21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. (URL: [Link])

-

Decarboxylation of malonic esters - Chemistry Stack Exchange. (URL: [Link])

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL: [Link])

- Process for synthesizing cyclopropyl carboxylic ester - Google P

-

11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - MDPI. (URL: [Link])

-

SYNTHESIS OF MALONIC ACID ESTERS - ResearchGate. (URL: [Link])

-

Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar - ResearchGate. (URL: [Link])

-

Malonic Ester Synthesis - Organic Chemistry Portal. (URL: [Link])

-

Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts - Chemical Science (RSC Publishing). (URL: [Link])

-

Stability comparison between tropylium, cyclopropylmethylium and dicyclopropylmethylium cations - Chemistry Stack Exchange. (URL: [Link])

-

Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study - Jordanian Journal of Engineering and Chemical Industries (JJECI). (URL: [Link])

-

Theoretical study of α-substituted isopropyl and cyclopropyl anions - ResearchGate. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Methodological & Application

coupling reagents for 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid amide bond formation

Application Notes & Protocols

Topic: Strategic Selection of Coupling Reagents for Amide Bond Formation with 2-Cyclopropyl-3-ethoxy-3-oxopropanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Amide bond formation is a cornerstone of medicinal chemistry and organic synthesis.[1] However, substrates presenting unique steric and electronic challenges require a carefully considered approach to reagent selection to ensure optimal reaction outcomes. This guide provides an in-depth analysis of coupling reagent selection for the amide bond formation of 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid, a substrate characterized by significant steric hindrance adjacent to the reactive carboxylic acid. We will explore the mechanistic nuances of carbodiimide, phosphonium, and uronium-based reagents, offering a comparative analysis to guide experimental design. Detailed, field-tested protocols for leading reagent classes are provided, alongside troubleshooting insights to address common challenges such as low conversion and purification difficulties.

The Substrate: Understanding the Challenge

The successful acylation of an amine with 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid is a non-trivial synthetic step. The primary challenge stems from the steric bulk imposed by the cyclopropyl group at the α-position. This bulk can significantly hinder the approach of the coupling reagent for activation and the subsequent nucleophilic attack by the amine. Therefore, the selection of a coupling reagent must prioritize high reactivity and efficiency to overcome this steric barrier.

Key Considerations for 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid:

-

Steric Hindrance: The cyclopropyl group impedes access to the carboxylic acid's carbonyl carbon, potentially slowing down both the activation and coupling steps. Reagents known to be effective for sterically demanding couplings are highly recommended.[2][3]

-

α-Proton Acidity: The presence of two adjacent carbonyl groups (the carboxylic acid and the ester) increases the acidity of the α-proton. While this specific substrate is not chiral and thus not at risk of racemization, this electronic feature can influence the reaction environment, making base selection and control of reaction conditions important.

-

Byproduct Removal: The polarity of the desired amide product will influence the choice of a coupling reagent based on the ease of removing its byproducts (e.g., ureas, phosphine oxides). For instance, the byproduct of EDC is water-soluble, facilitating its removal during aqueous workup, whereas the DCU byproduct from DCC is only sparingly soluble in most organic solvents.[4][5]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for navigating the challenges presented by this substrate.[6] Reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and uronium/aminium salts.[7]

Carbodiimides (e.g., EDC, DCC)

Carbodiimides are classic coupling reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7][8] To mitigate side reactions and reduce the risk of racemization in chiral systems, they are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4]

-

Mechanism: The carboxylic acid adds to the carbodiimide to form the O-acylisourea. This unstable intermediate is intercepted by an additive like HOBt to generate a more stable active ester, which is then attacked by the amine to form the amide bond.[9]

-

Pros: Cost-effective, widely available. EDC offers the significant advantage of a water-soluble urea byproduct, simplifying purification.[4][10]

-

Cons: Generally less reactive than phosphonium or uronium salts, which can lead to lower yields or longer reaction times with sterically hindered acids.[1] DCC produces a dicyclohexylurea (DCU) byproduct that is poorly soluble and can complicate purification.[5]

Phosphonium Salts (e.g., PyBOP)

Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and have become staples in peptide synthesis and complex molecule synthesis.

-

Mechanism: In the presence of a non-nucleophilic base, the carboxylate anion attacks PyBOP to form an acyloxyphosphonium cation.[10] The associated benzotriazole oxide anion then generates a highly reactive HOBt-ester intermediate, which is subsequently acylated by the amine.[11][12] A key advantage is that phosphonium salts do not readily react with the amine component, reducing the formation of unwanted side products.[1]

-

Pros: High reactivity, suitable for sterically hindered substrates. The tris(pyrrolidino)phosphine oxide byproduct is more benign than the carcinogenic HMPA generated by the parent BOP reagent.[4][11]

-

Cons: Higher cost compared to carbodiimides. Potential for side reactions like dehydration of primary amides to nitriles under certain conditions.[13]

Uronium/Aminium Salts (e.g., HATU, HBTU)

Uronium salts, particularly those based on the HOAt (1-hydroxy-7-azabenzotriazole) core like HATU, are among the most powerful coupling reagents available.[2][14]

-

Mechanism: The reaction begins with the deprotonation of the carboxylic acid by a base. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[15][16] The pyridine nitrogen atom in the HOAt moiety is thought to provide a neighboring group effect, stabilizing the transition state and accelerating the rate of aminolysis.[15]

-

Pros: Exceptionally high coupling efficiency and rapid reaction rates, making it the reagent of choice for difficult or sterically demanding couplings.[2][15][17] The HOAt-based reagents are superior to their HOBt-based counterparts (like HBTU) in suppressing racemization and coupling hindered amino acids.[2]

-

Cons: Highest cost among the common reagent classes. Can react with the amine nucleophile to form a guanidinium byproduct, especially if the coupling is slow or the reagent is used in excess.[14] This necessitates careful control over stoichiometry and reaction time.

Data Summary: Reagent Selection Guide

| Reagent Class | Example(s) | Relative Reactivity | Cost | Key Advantage | Primary Disadvantage |

| Carbodiimide | EDC (+ HOBt) | Moderate | Low | Water-soluble byproducts, low cost.[4] | Sluggish with hindered substrates. |

| Phosphonium Salt | PyBOP | High | Medium | High efficiency, no amine side reaction.[1] | Higher cost, potential for dehydration side reactions.[13] |

| Uronium Salt | HATU | Very High | High | Superior for hindered systems, fast kinetics.[2][15] | Guanidinylation side reaction with amine possible.[14] |

Visualization of Mechanisms & Workflows

Reagent Selection Workflow

The following decision tree provides a logical framework for selecting an appropriate coupling reagent for 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid.

Caption: Simplified carboxylic acid activation pathways.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Purpose Coupling with EDC/HOBt

This protocol is a cost-effective starting point, suitable for less hindered amine partners where reaction time is not the primary concern.

-

Rationale: EDC and HOBt are used to generate an active HOBt ester in situ. DIPEA is a non-nucleophilic base used to neutralize any acid salts and facilitate the reaction. [9]DMF is a polar aprotic solvent that effectively dissolves most reactants. [12]

-

Materials:

-

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

-

Dissolve the mixture in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

-

Add DIPEA (2.5 equiv) dropwise to the stirring solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate. Wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: High-Efficiency Coupling with PyBOP

This protocol is recommended when higher yields and faster reaction times are desired, especially if the EDC/HOBt method proves sluggish.

-

Rationale: PyBOP is a powerful phosphonium salt that efficiently activates the carboxylic acid. [11]The reaction mechanism proceeds through a highly reactive HOBt-ester. [12]

-

Materials:

-

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid (1.0 equiv)

-

Amine (1.2 equiv)

-

PyBOP (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid (1.0 equiv), amine (1.2 equiv), and PyBOP (1.2 equiv) in anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Workup is identical to Protocol 1: Dilute with ethyl acetate and perform aqueous washes to remove DMF and byproducts.

-

Purify the crude product by flash column chromatography.

-

Protocol 3: Maximum Potency Coupling with HATU

This is the protocol of choice for the most challenging couplings, including those with highly hindered amines or when maximizing yield and minimizing reaction time is paramount.

-

Rationale: HATU is one of the most reactive coupling reagents available, forming a highly activated OAt-ester that is particularly effective for hindered substrates. [2][14][15]Pre-activation is sometimes performed to ensure the active ester is formed before the amine is introduced, though a one-pot procedure is often sufficient.

-

Materials:

-

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry flask under an inert atmosphere, add the 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid (1.0 equiv) and HATU (1.1 equiv).

-

Dissolve in anhydrous DMF and cool to 0 °C.

-

Add DIPEA (2.0 equiv) and stir the mixture for 1-5 minutes for pre-activation.

-

Add the amine (1.1 equiv) to the activated mixture.

-

Stir at 0 °C for 15 minutes, then allow to warm to room temperature. The reaction is often complete within 1-3 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Workup is identical to Protocol 1. The tetramethylurea byproduct is water-soluble and removed during the aqueous washes.

-

Purify the crude product by flash column chromatography.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficiently reactive coupling reagent for the substrate. 2. Inactive (hydrolyzed) coupling reagent. 3. Insufficient base. | 1. Switch to a more powerful reagent (e.g., from EDC to PyBOP or HATU). 2. Use a fresh bottle of the coupling reagent. 3. Ensure the base is anhydrous and add the recommended stoichiometric amount. |

| Messy TLC / Multiple Byproducts | 1. Guanidinylation of amine (with HATU). 2. Side reaction with solvent (e.g., DMF). 3. Thermal degradation during workup. | 1. Use slightly less HATU (1.05 equiv) and ensure the amine is added promptly after pre-activation. 2. Switch solvent to DCM if compatible with substrate solubility. 3. Avoid excessive heating during DMF removal; consider azeotropic removal with toluene or heptane at lower temperatures. [18] |

| Difficulty Removing Byproducts | 1. Urea (from DCC) precipitation. 2. Poorly water-soluble byproducts (phosphine oxides). 3. Residual DIPEA or HOBt. | 1. If using DCC, filter the crude reaction mixture before workup. Switch to EDC or DIC for better byproduct solubility. 2. Ensure thorough aqueous washes are performed. 3. Include a dilute acid wash (e.g., 0.1-1M HCl or 5% citric acid) to remove residual bases and additives. [18] |

Conclusion

The successful synthesis of amides from the sterically hindered 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid is highly dependent on the strategic selection of the coupling reagent. While cost-effective carbodiimides like EDC/HOBt provide a viable baseline, the increased steric demand of the substrate often necessitates the use of more potent phosphonium (PyBOP ) or uronium (HATU ) based reagents to achieve high yields and practical reaction times. HATU, in particular, stands out as the reagent of choice for the most challenging variations of this transformation. [2]By understanding the mechanistic principles and following robust protocols, researchers can effectively navigate the synthetic challenges posed by this and other sterically encumbered carboxylic acids.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from organic-synthesis.org. [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from en.wikipedia.org. [Link]

-

Perpusnas. (2026, January 6). PYBOP: Mechanism And Uses In Peptide Synthesis. Retrieved from perpusnas.go.id. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from commonorganicchemistry.com. [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from ncbi.nlm.nih.gov. [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008, December 4). Chemical Society Reviews (RSC Publishing). [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from fishersci.se. [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from aapptec.com. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from aapptec.com. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. [Link]

-

Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. (n.d.). Organic Chemistry Portal. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide - PyBOP. Retrieved from commonorganicchemistry.com. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from hepatochem.com. [Link]

-

Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. (2019, September 27). RSC Advances (RSC Publishing). [Link]

-

Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. (2026, February 5). Organic Letters - ACS Publications. [Link]

-

Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. Retrieved from reddit.com. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from organic-chemistry.org. [Link]

-

Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025, April 29). ACS Sustainable Chemistry & Engineering. [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from chemistrysteps.com. [Link]

-

YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from youtube.com. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 28). PMC. [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). The Royal Society of Chemistry. [Link]

-

A Versatile Biosynthetic Approach to Amide Bond Formation. (n.d.). The University of Manchester Research Explorer. [Link]

-

MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. [Link]

-

Reddit. (2025, December 22). Side reactions with HBTU amide coupling?. Retrieved from reddit.com. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 3. people.uniurb.it [people.uniurb.it]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Lab Reporter [fishersci.co.uk]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. file.globalso.com [file.globalso.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. HATU - Wikipedia [en.wikipedia.org]

- 16. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 17. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 18. reddit.com [reddit.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hydrolysis of Ethyl Hydrogen 2-Cyclopropylmalonate

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the hydrolysis of ethyl hydrogen 2-cyclopropylmalonate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and achieve consistent, high-quality results. As your Senior Application Scientist, I will walk you through the critical parameters of this saponification reaction, explaining the "why" behind each recommendation to ensure your success.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues that can arise during the hydrolysis of ethyl hydrogen 2-cyclopropylmalonate. Each problem is followed by a detailed analysis and a step-by-step protocol for resolution.

Issue 1: Low or No Yield of 2-Cyclopropylmalonic Acid

A low yield of the desired dicarboxylic acid is the most common challenge. This can often be traced back to incomplete hydrolysis, degradation of the product, or competing side reactions.

Root Cause Analysis & Corrective Actions:

-

Incomplete Saponification: The hydrolysis of the ester is an equilibrium-driven process. To drive the reaction to completion, it's crucial to use an excess of base and effectively remove the ethanol byproduct.[1]

-

Reaction Reversibility: Under acidic or neutral conditions, the reverse reaction, esterification, can occur, reducing the overall yield.[1]

-

Solution: Maintain a basic pH throughout the reaction. Alkaline hydrolysis is generally irreversible because the carboxylate salt formed is resistant to nucleophilic attack by the alcohol.[1]

-

-

Side Reactions - Decarboxylation: Malonic acids are susceptible to decarboxylation, especially at elevated temperatures, which can lead to the formation of 2-cyclopropylacetic acid as a byproduct.[3][4]

Optimized Protocol for High-Yield Hydrolysis:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl hydrogen 2-cyclopropylmalonate in a suitable solvent such as a mixture of methanol and water.[7]

-

Base Addition: Prepare a 2M solution of potassium hydroxide (KOH) in a similar solvent system.[8] Add 1.5 to 2.0 molar equivalents of the KOH solution to the ester solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 70-80°C) with vigorous stirring.[5] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7][9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the solution carefully with a strong acid like 4N HCl to a pH of 1-3 to protonate the carboxylate salt.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or diethyl ether to isolate the 2-cyclopropylmalonic acid.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.

| Parameter | Recommendation | Rationale |

| Base | 1.5 - 2.0 eq. KOH or NaOH | Drives the reaction to completion; saponification is irreversible under basic conditions.[1] |

| Solvent | Methanol/Water or Ethanol/Water | Protic solvent necessary for hydrolysis; co-solvent helps with solubility.[7] |

| Temperature | 70 - 80°C | Increases reaction rate while minimizing decarboxylation.[5] |

| Reaction Time | Monitor by TLC/HPLC | Ensures complete conversion without prolonged heating that could lead to degradation. |

| Work-up pH | 1 - 3 | Protonates the carboxylate salt to the desired dicarboxylic acid for extraction. |

Issue 2: Presence of an Unexpected Side-Product, 2-Cyclopropylacetic Acid

The detection of 2-cyclopropylacetic acid indicates that decarboxylation of the desired 2-cyclopropylmalonic acid has occurred.

Root Cause Analysis & Corrective Actions:

-

Excessive Heat: As mentioned, high temperatures are the primary driver for the decarboxylation of β-dicarboxylic acids.[4][10]

-

Solution: Lower the reaction temperature and potentially extend the reaction time to achieve full conversion.[5] It's a trade-off between reaction rate and product stability.

-

-

Acidic Conditions During Heating: Decarboxylation is often catalyzed by acid, especially at elevated temperatures.[3]

-

Solution: Ensure the reaction mixture remains basic throughout the heating phase. Only acidify during the work-up at room temperature or below.

-

Workflow for Minimizing Decarboxylation:

Caption: Simplified mechanism of ester saponification.

Q2: Can I use acid-catalyzed hydrolysis instead of basic hydrolysis?

While acid-catalyzed hydrolysis is a valid method for cleaving esters, it is generally not preferred for this substrate for a few key reasons. [1][11][12]Firstly, the reaction is reversible, meaning you will end up with an equilibrium mixture of reactants and products, which can limit the yield. [1][12]Secondly, the acidic conditions, especially when heated, can significantly promote the decarboxylation of the malonic acid product. [3][10] Q3: How can I monitor the progress of the reaction?

-

Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively monitor the disappearance of the starting material (the ester) and the appearance of the product (the carboxylic acid). The carboxylic acid product is significantly more polar and will have a lower Rf value than the starting ester.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. [9]A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) and UV detection can be used to separate and quantify the starting material, product, and any major side-products. [9] Q4: What are the key safety precautions I should take during this procedure?

-

Handling Strong Bases and Acids: Both sodium hydroxide/potassium hydroxide and strong acids like hydrochloric acid are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Heating Flammable Solvents: The use of flammable organic solvents like methanol, ethanol, and ethyl acetate requires heating to be done in a well-ventilated fume hood and using a heating mantle or oil bath, not an open flame.

-

Pressure Build-up: When heating a sealed system, there is a risk of pressure build-up. Ensure your reflux setup is not a closed system and has a vent to the atmosphere.

References

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]

-

ORBi. (n.d.). Optimized saponification for MOSH and MOAH analysis: addressing high-melting fats and internal standard variability. Retrieved from [Link]

-

Agritrop. (n.d.). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. Retrieved from [Link]

-

SciSpace. (n.d.). OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. Retrieved from [Link]

-

Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

SciELO. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mechanistic studies of saponification of some mono- and di-esters of carboxylic acids through iso-kinetic relationships (ΔH≠ vs. ΔS≠) in protic and aprotic solvent systems. Retrieved from [Link]

-

Sessions, A. L. (n.d.). Saponification. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

-

PubMed. (2019, April 15). Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate: a useful combination of chemical synthesis with enzymatic methods. Retrieved from [Link]

-

HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

-

Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

- Google Patents. (n.d.). US2373011A - Production of malonic acid.

-

Organic Syntheses Procedure. (n.d.). 2-Cyclopentene-1-malonic acid, diethyl ester. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

-

SlideShare. (2019, February 6). Organic Synthesis Via Enolate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, April 28). Mechanism of cyclopropane ring formation from malonate ester. Retrieved from [Link]

-

PMC. (n.d.). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and .... Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. scispace.com [scispace.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. agritrop.cirad.fr [agritrop.cirad.fr]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. benchchem.com [benchchem.com]

- 10. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

resolving solubility issues of cyclopropyl malonate monoesters

Welcome to the technical support center for cyclopropyl malonate monoesters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet often frustrating, solubility challenges associated with these valuable synthetic intermediates. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and advance your research with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of cyclopropyl malonate monoesters?

Cyclopropyl malonate monoesters are amphiphilic molecules, possessing both nonpolar (cyclopropyl ring, ester group) and polar/ionizable (carboxylic acid) functionalities. Their solubility is therefore highly dependent on their form (free acid vs. salt) and the nature of the solvent.

-

As Free Acids: They are generally soluble in a range of polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate (EtOAc), dichloromethane (DCM), and acetone. They also show solubility in polar protic solvents like ethanol and methanol. Their solubility in nonpolar solvents (e.g., hexanes, toluene) is limited, and they are typically insoluble in water.

-

As Salts (e.g., Potassium, Sodium): The deprotonated carboxylate form is significantly more polar. These salts are often soluble in polar protic solvents like water and ethanol but have very poor solubility in less polar solvents such as diethyl ether, DCM, and hexanes.

Q2: My starting material is a potassium salt, but my reaction requires a nonpolar aprotic solvent. What should I do?

This is a common scenario. You cannot directly dissolve the potassium salt in a nonpolar solvent. The most effective approach is to perform a liquid-liquid extraction to convert the salt back to the free acid, which will be soluble in your desired reaction solvent.

Protocol:

-

Dissolve the potassium salt in water.

-

Transfer the aqueous solution to a separatory funnel.

-

Acidify the solution to a pH of 1-2 using a strong acid (e.g., 1M HCl). This protonates the carboxylate, forming the neutral free acid.[1]

-

Extract the aqueous layer with a water-immiscible organic solvent like ethyl acetate or diethyl ether. The neutral monoester will move into the organic layer.[1][2]

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free acid, which can then be dissolved in your reaction solvent.

Q3: Does temperature significantly affect the solubility of these compounds?

Yes, for most solid solutes, solubility increases with temperature.[3][4] If you are struggling to dissolve a cyclopropyl malonate monoester, gentle warming of the solution can often help. This increases the kinetic energy of the molecules, helping to overcome the intermolecular forces in the solid state.[3] However, be cautious:

-

Thermal Stability: Ensure the compound is stable at the elevated temperature and will not undergo decarboxylation, which can occur upon heating, especially after hydrolysis of the ester group.[5]

-

Precipitation on Cooling: Be aware that the compound may precipitate out of solution if the system is cooled back to room temperature. This is a critical consideration for reactions run at elevated temperatures.

Troubleshooting Guides

Problem 1: My cyclopropyl malonate monoester is not dissolving in the selected solvent.

This is the most frequent issue. A systematic approach is the key to resolving it.

Initial Diagnosis Workflow

Caption: Systematic workflow for troubleshooting initial dissolution.

In-Depth Solutions:

-

Verify the Compound's Form: As established, the free acid and its corresponding salt have nearly opposite solubility profiles. An incorrect assumption about the starting material is the most common point of failure.

-

"Like Dissolves Like": This fundamental principle governs solubility.[3][6] Match the polarity of your solvent to your compound. The table below provides a starting point for solvent selection.

-

Use of Co-solvents: If a single solvent is ineffective, a co-solvent system can be used. For example, if your compound is sparingly soluble in toluene but your reaction requires it, dissolving the compound in a minimum amount of a stronger, miscible solvent like THF first and then adding it to the toluene can maintain solubility.[6]

Table 1: Solvent Selection Guide for Cyclopropyl Malonate Monoesters

| Solvent Class | Example Solvents | Solubility of Free Acid | Solubility of Salt Form | Application Notes |

| Polar Aprotic | THF, Ethyl Acetate, Acetone, DMF | High | Low / Insoluble | Excellent choice for reactions involving the free acid form. DMF is a very strong solvent but can be difficult to remove. |

| Chlorinated | Dichloromethane (DCM) | High | Insoluble | Good for reactions and workups at or below room temperature. |

| Polar Protic | Water, Ethanol, Methanol | Low / Moderate | High | Primarily used for dissolving the salt form or during aqueous workups. Ethanol can be a reaction solvent if transesterification is not a concern.[7] |

| Nonpolar Aromatic | Toluene, Benzene | Low / Moderate | Insoluble | May require heating or a co-solvent. Often used for reactions that require higher temperatures. |

| Nonpolar Aliphatic | Hexanes, Cyclohexane | Very Low / Insoluble | Insoluble | Primarily used as anti-solvents for precipitation or for chromatographic purification.[8] |

| Ethers | Diethyl Ether | Moderate | Insoluble | Commonly used for extraction during aqueous workups.[1][9] |

Problem 2: My compound precipitates during the reaction or upon cooling.

Precipitation mid-reaction is a clear sign that the solubility limit has been exceeded.

Causality Analysis:

-

Change in Polarity: The reaction may be consuming a polar starting material or generating a nonpolar product, causing the overall solvent polarity to shift and the compound to crash out.

-

Temperature Change: A reaction run at reflux may keep the compound dissolved, but it will precipitate upon cooling to room temperature.[4]

-

In Situ Salt Formation: If a basic reagent is used, it may deprotonate your monoester, forming a salt that is insoluble in the organic solvent.

Strategic Solutions:

-

Increase Solvent Volume: The simplest solution is often to add more of the same solvent to decrease the concentration below the solubility limit.

-

Add a Co-Solvent: If precipitation occurs upon cooling, add a stronger, miscible solvent (e.g., a small amount of THF or DCM) to the cooled mixture to re-dissolve the product before proceeding with the workup.

-

Maintain Temperature: If the product is only soluble at elevated temperatures, the subsequent workup steps may need to be performed warm (e.g., using a heated separatory funnel) to prevent premature crystallization.

-

Anticipate Salt Formation: If your reaction involves a base, choose a solvent system that can accommodate the potential formation of the salt, or plan for a workup that immediately neutralizes the mixture.

Problem 3: I'm having difficulty with the aqueous workup and extraction.

The amphiphilic nature of these compounds can lead to the formation of emulsions or poor separation between aqueous and organic layers. The key is to control the protonation state of the carboxylic acid.[2][10]

Protocol: pH-Controlled Extractive Workup

This procedure ensures your compound is in the correct layer at each stage of the purification process.

-

Quench the Reaction: Cool the reaction mixture to room temperature.

-

Remove Organic Solvent (Optional but Recommended): If the reaction solvent is water-miscible (e.g., THF, ethanol), remove it under reduced pressure. Re-dissolve the residue in a water-immiscible solvent like ethyl acetate or diethyl ether.

-

Basic Wash (to remove acidic impurities):

-

Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

-

The cyclopropyl malonate monoester will be deprotonated to its salt form and will move into the aqueous layer .

-

Drain and save the aqueous layer. The organic layer contains neutral or basic impurities.

-

-

Acidification and Extraction (to recover your product):

-

Return the saved aqueous layer to the separatory funnel.

-

Cool the funnel in an ice bath (acidification is often exothermic).

-

Slowly add 1M HCl with swirling until the pH is ~1-2 (verify with pH paper).

-

The salt is now converted back to the neutral free acid.

-

Extract this acidified aqueous layer 2-3 times with fresh ethyl acetate or diethyl ether. Your desired compound will now be in the organic layers .[1]

-

-

Final Wash and Dry:

-

Combine the organic layers.

-

Wash with brine to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified product.

-

Visualizing the Extraction Workflow

Caption: pH-driven separation during extractive workup.

By understanding and manipulating the chemical properties of your cyclopropyl malonate monoester, you can overcome solubility hurdles and achieve cleaner reactions with higher yields.

References

- Google Patents. (n.d.). WO2010070593A2 - Malonate esters.

-

Chemistry LibreTexts. (n.d.). 17.2 Factors That Affect Solubility - ion pair. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, June 8). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, April 28). Mechanism of cyclopropane ring formation from malonate ester. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US5214199A - Process for preparing malonic monoester.

-

PubMed Central (PMC). (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. Retrieved from [Link]

-

PubMed. (2005, May 15). Malonate-assisted purification of human caspases. Retrieved from [Link]

-

IADR Abstract Archives. (n.d.). Monomer/Solvent Solubility Interaction Parameter Comparisons. Retrieved from [Link]

-

Cormac Quigley. (2018, October 14). Malonates as Nucleophiles [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. WO2010070593A2 - Malonate esters - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ascendiacdmo.com [ascendiacdmo.com]

troubleshooting low reactivity of 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid in coupling

Welcome to the technical support guide for 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve challenges related to the reactivity of this unique building block in coupling reactions. We will delve into the underlying chemical principles governing its behavior and provide actionable, field-tested solutions to ensure the success of your synthetic campaigns.

Understanding the Challenge: A Molecule of Competing Influences

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid is a valuable synthetic intermediate, but its structure presents inherent challenges for standard amide and ester bond formation. Low reactivity often stems from a combination of two key factors:

-

Steric Hindrance: The cyclopropyl group, positioned directly adjacent (α) to the carboxylic acid, creates significant steric bulk. This physically obstructs the approach of the amine or alcohol nucleophile and can hinder the formation of the bulky active ester intermediate with coupling reagents.[1][2]

-

Electronic Effects & Acidity: The presence of the electron-withdrawing ethyl ester group in the β-position increases the acidity of the carboxylic acid (lowering its pKa) compared to a simple alkyl carboxylic acid.[3][4] While a lower pKa facilitates deprotonation, the resulting carboxylate anion is more stable and consequently less nucleophilic.[5] This can slow down the initial activation step with certain coupling reagents, particularly carbodiimides like EDC and DCC.[6][7]

This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard EDC/NHS coupling with 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid is failing or providing very low yield. What is the likely cause?

This is the most common issue encountered. Standard carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with N-hydroxysuccinimide (NHS), are frequently inefficient for this substrate.[1] The primary reasons are:

-

Insufficient Activation: The sterically hindered environment around the carboxyl group slows the rate of formation of the highly reactive O-acylisourea intermediate.[6] This intermediate may then be susceptible to side reactions or hydrolysis before the nucleophile can attack.

-

Hindered Nucleophilic Attack: Even if the NHS-ester is formed, the cyclopropyl group impedes the approach of the amine, leading to a sluggish and incomplete reaction.[1]

Solution: Move to a more potent coupling reagent class. Standard EDC/NHS protocols are not recommended as a starting point for this substrate.

Q2: Which coupling reagents are recommended for this sterically hindered acid?

For challenging substrates like this, onium salt-based reagents are the industry standard and the recommended first choice.[1] These reagents form highly reactive active esters that are less sensitive to steric hindrance.

| Reagent | Full Name | Advantages for this Substrate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Considered the gold standard for difficult couplings; forms a highly reactive OAt-ester, leading to faster reaction rates and higher yields.[1][8] |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | A highly effective and common alternative to HATU, forming a reactive OBt-ester. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A third-generation uronium salt known for high efficiency, rapid reaction times, and reduced risk of racemization.[8] |

These reagents are used in stoichiometric amounts and require the presence of a non-nucleophilic organic base.

Q3: What are the optimal reaction conditions (base, solvent, temperature) for using onium salt reagents?

Optimizing the reaction environment is critical for success.

-

Base Selection: A hindered, non-nucleophilic base is essential to deprotonate the carboxylic acid and neutralize the acidic byproducts without competing in the reaction.

-

Recommended: N,N-Diisopropylethylamine (DIPEA or Hünig's base) or 2,4,6-Collidine.[8] Use 2-3 equivalents.

-

Avoid: Triethylamine (TEA) can be sufficiently nucleophilic to cause side reactions. Pyridine is generally not a strong enough base.

-

-

Solvent Choice: A polar, aprotic solvent is required to dissolve the reactants and facilitate the polar transition states.

-

Recommended: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM). Ensure the solvent is anhydrous, as water will hydrolyze the active ester.

-

-

Temperature and Time: Due to the steric hindrance, forcing conditions may be necessary.

-

Starting Point: Begin at room temperature (20-25°C) for 12-24 hours.

-

Troubleshooting: If the reaction is sluggish, gently heat the mixture to 40-50°C. Monitor the reaction by TLC or LC-MS to avoid decomposition.

-

Q4: I am still seeing low conversion. Are there alternative activation strategies beyond onium salts?

Yes. When even potent coupling reagents are insufficient, converting the carboxylic acid to a smaller, more reactive intermediate is a powerful strategy. The formation of an acyl fluoride is highly recommended.[9][10]

Why it works: The fluoride atom is significantly smaller than an OAt or OBt leaving group, drastically reducing steric clash during the nucleophilic attack.[9] Acyl fluorides exhibit high reactivity towards amines while being relatively stable and easy to handle.[10]

How to do it: The carboxylic acid can be converted to the acyl fluoride in situ using a modern fluorinating agent.

-

Recommended Reagent: Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) or the less hygroscopic BTFFH.

-

Procedure: The carboxylic acid is pre-activated with the fluorinating agent and a base (like DIPEA or collidine) for a short period before the amine is added. The reaction may require elevated temperatures to drive it to completion.[10]

Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting low reactivity issues with 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid.

Detailed Experimental Protocols

Protocol 1: High-Potency Amide Coupling with HATU

This protocol is the recommended starting point for coupling 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid with a primary or secondary amine.

Materials:

-

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid

-

Amine coupling partner

-

HATU

-

DIPEA

-

Anhydrous DMF

Procedure:

-

To a stirred solution of 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M), add HATU (1.1 eq).

-

Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes. This is the "pre-activation" step.

-

Add the amine coupling partner (1.1 eq) to the activated mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

If the reaction is incomplete, heat to 40°C for an additional 6-12 hours.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl, and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

| Parameter | Recommended Value |

| Stoichiometry (Acid:Amine:HATU:DIPEA) | 1.0 : 1.1 : 1.1 : 2.5 |

| Solvent | Anhydrous DMF |

| Concentration | 0.1 - 0.2 M |

| Temperature | 25°C (can be increased to 40-50°C) |

| Time | 12 - 24 hours |

Protocol 2: Acyl Fluoride-Mediated Amide Coupling

Use this protocol for particularly challenging amines where Protocol 1 fails.

Materials:

-

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid

-

Amine coupling partner

-

TFFH (or BTFFH)

-

2,4,6-Collidine

-

Anhydrous DCM or THF

Procedure:

-

To a stirred solution of 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid (1.0 eq) in anhydrous DCM, add TFFH (1.2 eq).

-

Add 2,4,6-Collidine (2.5 eq) and stir the mixture at room temperature for 1 hour to form the acyl fluoride in situ.

-

Add the amine coupling partner (1.1 eq).

-

Stir the reaction at room temperature. If no reaction is observed, gently heat the reaction to reflux (for DCM, ~40°C) for 6-18 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature, dilute with DCM, and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

| Parameter | Recommended Value |

| Stoichiometry (Acid:Amine:TFFH:Collidine) | 1.0 : 1.1 : 1.2 : 2.5 |

| Solvent | Anhydrous DCM or THF |

| Activation Time | 1 hour at 25°C |

| Reaction Temperature | 25°C to 40°C (reflux) |

| Time | 6 - 18 hours |

References

-

Pennington, M. W., & Dunn, B. M. (Eds.). (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. ResearchGate. Retrieved from [Link]

-

StackExchange. (2018, June 7). Why do most carboxylic acids have high pKa (~5) in spite of having a conjugate base ion that is stabilized by resonance? Chemistry Stack Exchange. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

-

ResearchGate. (2023, March 29). EDC/NHS Coupling difficulties? Retrieved from [Link]

-

Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. The University of Toronto. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Factors affecting the value of pKa Ka of carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

-

American Chemical Society. (2022, June 10). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11640-11643. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. factors affecting the value of pKa Ka of carboxylic acids, reactions of carboxylic acids with metals, oxides, hydroxides, carbonates, the hydrogencarbonate test for acids doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]